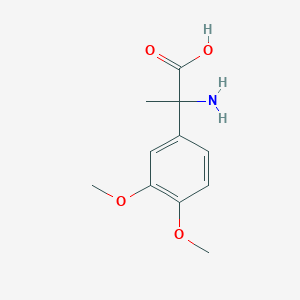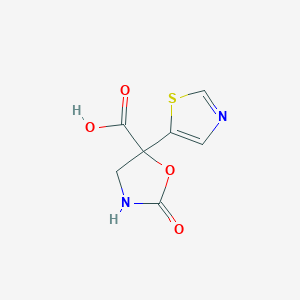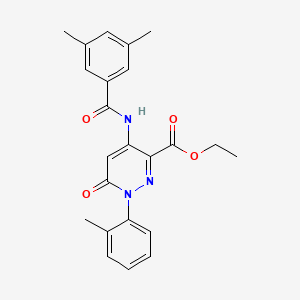
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a benzoate ester linked to a tetrahydrofuran ring via a carbamoyl group. Its applications range from drug synthesis to material science, offering a wide array of opportunities for experimentation and innovation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-hydroxytetrahydrofuran in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxytetrahydrofuran: A precursor in the synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, known for its use in pharmaceutical intermediates.
Benzofuran Derivatives: Compounds with similar structural motifs, known for their biological activities such as anti-tumor and antibacterial properties.
Uniqueness
This compound stands out due to its unique combination of a benzoate ester and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBGIJTVIFQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
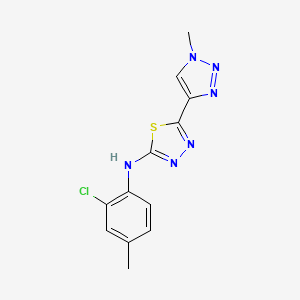
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
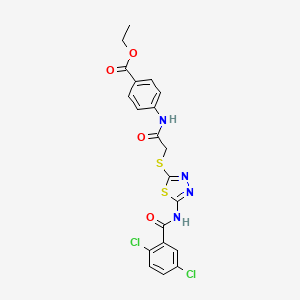
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
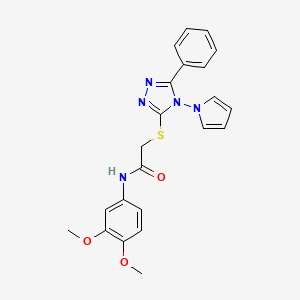
methanone](/img/structure/B3013112.png)
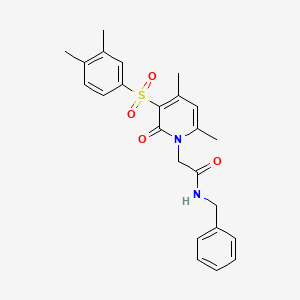
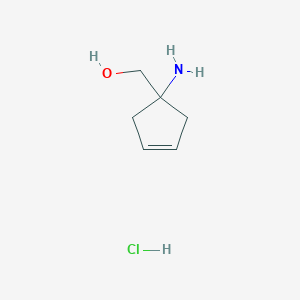
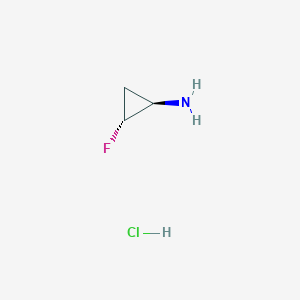
![N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)
